molecular formula C12H13FN2O B2999626 (2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide CAS No. 2212495-54-8

(2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide

Cat. No. B2999626
CAS RN: 2212495-54-8
M. Wt: 220.247
InChI Key: CQGCPIKJXWBYOP-UHFFFAOYSA-N
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Description

(2-Fluorophenyl)-(oxolan-3-ylmethyl)cyanamide, commonly known as FOC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FOC is a cyanamide derivative that has been found to exhibit promising pharmacological properties, making it an attractive target for further research.

Mechanism of Action

The exact mechanism of action of FOC is not yet fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body that are involved in disease progression. For example, FOC has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain.
Biochemical and Physiological Effects
FOC has been shown to have a number of biochemical and physiological effects in the body. For example, it has been found to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. FOC has also been shown to have antioxidant properties, which may help to protect against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of FOC in lab experiments is its potency and selectivity. FOC has been found to exhibit high levels of potency and selectivity against specific targets, making it a valuable tool for researchers studying these targets. However, one limitation of FOC is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are numerous future directions for research on FOC. One area of interest is the development of FOC-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the investigation of FOC's potential as a tool for studying specific enzymes and pathways in the body. Additionally, further research is needed to fully understand the mechanism of action of FOC and its potential side effects.

Synthesis Methods

FOC can be synthesized using a multi-step process that involves the reaction of 2-fluoroaniline with oxalyl chloride to form 2-fluorobenzoyl chloride. The resulting compound is then reacted with 3-hydroxymethyl-oxolane to produce the final product, FOC.

Scientific Research Applications

FOC has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent for various diseases. One study found that FOC exhibited potent anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another study demonstrated that FOC exhibited anticancer activity, making it a potential candidate for the development of cancer treatments.

properties

IUPAC Name

(2-fluorophenyl)-(oxolan-3-ylmethyl)cyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-11-3-1-2-4-12(11)15(9-14)7-10-5-6-16-8-10/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGCPIKJXWBYOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN(C#N)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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